RDEA-436 -

RDEA-436

Catalog Number: EVT-279825
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea's MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Overview

RDEA-436, also known as a selective inhibitor of the enzyme dipeptidyl peptidase IV, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is primarily investigated for its role in treating metabolic disorders, particularly type 2 diabetes mellitus. The compound is classified under small molecule inhibitors and is recognized for its specificity toward dipeptidyl peptidase IV, an enzyme involved in glucose metabolism and insulin regulation.

Source and Classification

RDEA-436 was developed by the pharmaceutical company Raptor Pharmaceuticals, which focused on creating compounds that modulate metabolic pathways. The classification of RDEA-436 falls under the category of dipeptidyl peptidase IV inhibitors, which play a crucial role in enhancing insulin secretion and lowering blood glucose levels by inhibiting the breakdown of incretin hormones.

Synthesis Analysis

Methods and Technical Details

The synthesis of RDEA-436 involves several key steps that utilize standard organic chemistry methods. The synthetic route typically includes:

  1. Formation of the Core Structure: The initial step involves the construction of a central scaffold that serves as the backbone for further modifications.
  2. Functionalization: Specific functional groups are introduced to enhance the compound's binding affinity to the target enzyme.
  3. Purification: After synthesis, RDEA-436 is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

The synthesis process emphasizes optimizing yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

RDEA-436 has a complex molecular structure characterized by multiple rings and functional groups that confer its inhibitory activity. The molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 288.35 g/mol. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interactions with dipeptidyl peptidase IV.

Chemical Reactions Analysis

Reactions and Technical Details

RDEA-436 undergoes various chemical reactions, primarily involving enzyme-substrate interactions. Upon administration, it binds to dipeptidyl peptidase IV, inhibiting its activity. This inhibition leads to:

  • Increased Levels of Incretins: The compound prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which promotes insulin secretion.
  • Alteration in Metabolic Pathways: By modulating these pathways, RDEA-436 contributes to improved glucose homeostasis.

The kinetics of these reactions can be studied through enzyme assays that measure the rate of substrate conversion in the presence of RDEA-436.

Mechanism of Action

Process and Data

The mechanism of action for RDEA-436 involves competitive inhibition of dipeptidyl peptidase IV. When administered:

  1. Binding: RDEA-436 binds to the active site of dipeptidyl peptidase IV.
  2. Inhibition: This binding prevents the enzyme from cleaving incretin hormones.
  3. Resulting Effect: As a consequence, there is an increase in circulating levels of active incretins, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells.

This mechanism underscores the therapeutic potential of RDEA-436 in managing blood glucose levels in diabetic patients.

Physical and Chemical Properties Analysis

Physical Properties

RDEA-436 is typically characterized by:

  • Appearance: A white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

These properties are essential for understanding how RDEA-436 behaves in biological systems and during formulation development.

Applications

Scientific Uses

RDEA-436's primary application lies in pharmacology, specifically as a therapeutic agent for type 2 diabetes mellitus. Its ability to enhance insulin secretion makes it a candidate for clinical trials aimed at evaluating its efficacy and safety in diabetic patients. Additionally, research continues into its potential applications in other metabolic disorders where incretin modulation may be beneficial.

Properties

Product Name

RDEA-436

IUPAC Name

NONE

Solubility

soluble in DMSO, not soluble in water.

Synonyms

RDEA436; RDEA-436; RDEA 436.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.